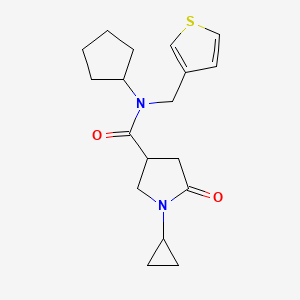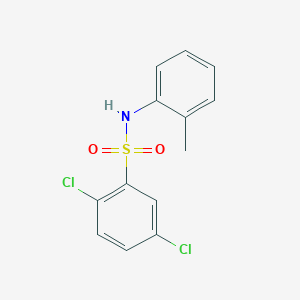![molecular formula C18H19N3O2 B5515683 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolines are a significant group of benzodiazines known for their broad spectrum of biological activities. They are extensively researched not only for their medicinal applications but also for their potential in optoelectronic materials due to their luminescent properties and applications in electronic devices and sensors (Lipunova et al., 2018).
Synthesis Analysis
The synthesis of quinazoline derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine, often involves the cyclization of alkenyl(alkynyl)-functionalized quinazolinones. This method is a powerful strategy for constructing polyheterocyclic structures, offering an efficient toolkit for creating a variety of fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych et al., 2023).
Molecular Structure Analysis
The quinazoline nucleus, including its derivatives, is noted for its wide synthetic and pharmacological potential. Its structural versatility allows for significant modifications, contributing to the diverse applications in medicinal chemistry. The molecular structure of quinazolines is central to their reactivity and interaction with biological targets, influencing their pharmacological profile (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Transition-metal-catalyzed reactions are crucial for the synthesis of quinazoline derivatives, providing new pathways to pharmaceutical ingredients of increasing complexity. These reactions streamline the creation of quinazoline scaffolds, highlighting the compound's broad-spectrum pharmacological activities and its significance in developing various drugs (Tamatam et al., 2023).
科学的研究の応用
Central Nervous System Effects
Research into N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine has shown its significance in understanding the central nervous system's (CNS) function and disorders. For instance, a study highlighted the central anticholinergic syndrome from orphenadrine, a compound related to diphenhydramine with central and peripheral anticholinergic properties, emphasizing the profound toxicity it can cause in children after ingestion of small doses (Garza, Osterhoudt, & Rutstein, 2000). This insight is crucial for understanding the therapeutic and toxicological profiles of similar compounds in the quinazolinamine class.
Metabolism and Excretion
The metabolism and excretion of substances like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine have been the subject of study, particularly regarding how the body processes and eliminates these compounds. For example, biomonitoring of heterocyclic aromatic amine metabolites in human urine sheds light on the human body's ability to process and eliminate these substances, providing a framework for understanding the pharmacokinetics of related compounds (Stillwell, Turesky, Sinha, Skipper, & Tannenbaum, 1999).
Pharmacological Studies
Pharmacological research has explored the effects of compounds within the same class as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine, revealing their potential therapeutic applications. For instance, the study of quinagolide, a non-ergot dopamine agonist with specific D2 receptor activity, in the treatment of hyperprolactinemia highlights the medical applications and adverse reactions of these compounds (Verhelst et al., 1991). This research is pivotal for understanding the broader implications of using quinazolinamine derivatives in clinical settings.
Toxicological Implications
The toxicological profile of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine and related substances is critical for assessing their safety. Studies like the one on ethylene glycol poisoning in a child, where the use of fomepizole (4-methylpyrazole) averted more invasive treatments, contribute to the understanding of managing acute toxicities associated with such compounds (Boyer, Mejia, Woolf, & Shannon, 2001).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-22-16-8-7-13(11-17(16)23-2)9-10-19-18-14-5-3-4-6-15(14)20-12-21-18/h3-8,11-12H,9-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRGJPCKSQOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)
![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)
![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)
![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)